H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH

Catalog No.
S12565810
CAS No.
M.F
C49H75N9O11
M. Wt
966.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH

Product Name

H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C49H75N9O11

Molecular Weight

966.2 g/mol

InChI

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)

InChI Key

NBDRFCQNHCTWII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN

H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH is a nonapeptide composed of nine amino acids: glycine, isoleucine, leucine, glycine, phenylalanine, valine, phenylalanine, threonine, and leucine. This compound features a specific sequence that can influence its structural and functional properties, making it a subject of interest in various fields of research including biochemistry and pharmacology. The peptide's structure can be represented as follows:

  • Amino Acid Sequence: Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu
  • Molecular Formula: C₄₉H₇₅N₉O₁₁
  • InChI Key: NBDRFCQNHCTWII-UHFFFAOYSA-N

This peptide is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of amino acids into a peptide chain.

That modify its structure and potentially its biological activity:

  • Oxidation: This reaction can occur at the phenylalanine residues, leading to hydroxylated derivatives.
  • Reduction: Reducing agents such as dithiothreitol can alter the peptide’s structure.
  • Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents for these reactions include hydrogen peroxide for oxidation and HATU or DIC for coupling during synthesis. The major products formed from these reactions may include modified peptides that exhibit altered biological activities, useful for studying structure-activity relationships .

The biological activity of H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH is linked to its ability to interact with specific molecular targets such as receptors or enzymes. This interaction can modulate their activity, influencing various biological pathways. Research has indicated that peptides with similar sequences may have roles in cellular signaling and protein-protein interactions. The specific biological functions of this peptide are still under investigation but may include potential therapeutic applications in drug delivery or as active pharmaceutical ingredients .

The synthesis of H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH typically involves solid-phase peptide synthesis (SPPS). The process includes several key steps:

  • Resin Loading: The first amino acid (glycine) is attached to a solid resin.
  • Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
  • Coupling: The next amino acid (isoleucine) is activated and coupled to the growing chain.
  • Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.
  • Cleavage: The completed peptide is cleaved from the resin and purified.

SPPS allows for high efficiency in synthesizing peptides with defined sequences .

H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH has several applications across different fields:

  • Chemistry: It serves as a model peptide for studying peptide synthesis techniques.
  • Biology: Investigated for its role in cellular signaling pathways and protein interactions.
  • Medicine: Explored for potential therapeutic applications, including drug delivery systems.
  • Industry: Utilized in the development of peptide-based materials and biotechnological applications .

Studies focusing on the interactions of H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH with various molecular targets are essential for understanding its biological activity. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding affinities between the peptide and target proteins.
  • Fluorescence Resonance Energy Transfer (FRET): To study conformational changes upon binding.
  • Nuclear Magnetic Resonance (NMR): To elucidate structural information regarding the peptide-target complexes.

These interaction studies help clarify how the peptide functions at a molecular level .

Several peptides share similarities with H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH in terms of structure or function. Here are some comparable compounds:

Compound NameSequenceNotable Features
H-Gly-Ile-Leu-Thr-Val-Ile-Leu-Gly-Val-OHGly-Ile-Leu-Thr-Val-Ile-Leu-Gly-ValSimilar length; variations in sequence may affect activity
H-Tyr-Gly-Gly-Phe-Leu-OHTyr-Gly-Gly-Phe-LeuContains tyrosine; potential differences in signaling
H-Lys-Leu-Phe-Val-Thr-Ala-OHLys-Leu-Phe-Val-Thr-AlaBasic amino acid present; may alter binding properties

These compounds highlight the uniqueness of H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH due to its specific sequence and resultant structural properties. Each variant may exhibit distinct biological activities and interactions, making them valuable for targeted research .

XLogP3

1.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

11

Exact Mass

965.55860424 g/mol

Monoisotopic Mass

965.55860424 g/mol

Heavy Atom Count

69

Dates

Last modified: 08-09-2024

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